2-phenyl-N-(pyridin-2-yl)butanamide
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Overview
Description
2-Phenyl-N-(pyridin-2-yl)butanamide is an organic compound belonging to the class of phenylacetamides. It is characterized by the presence of a phenyl group attached to a butanamide backbone, with a pyridinyl substituent at the nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 2-phenyl-N-(pyridin-2-yl)butanamide is Lanosterol 14-alpha demethylase , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.
Biochemical Pathways
The disruption of sterol biosynthesis affects multiple biochemical pathways. Sterols are essential for maintaining the fluidity and integrity of cellular membranes. Therefore, their depletion can lead to a cascade of effects, including impaired cell division, nutrient uptake, and signal transduction .
Result of Action
The inhibition of Lanosterol 14-alpha demethylase by this compound leads to a disruption in the life cycle of Mycobacterium tuberculosis. The impaired sterol biosynthesis affects the integrity and function of the bacterial cell membrane, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
2-phenyl-N-(pyridin-2-yl)butanamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with lanosterol 14-alpha demethylase, an enzyme involved in the biosynthesis of sterols. This interaction suggests that this compound may have implications in sterol metabolism and related biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to lanosterol 14-alpha demethylase, inhibiting its activity and thereby affecting sterol biosynthesis . This inhibition can lead to changes in the levels of sterols and other related metabolites. Furthermore, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in vitro and in vivo has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including alterations in liver and kidney function . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as lanosterol 14-alpha demethylase, influencing the biosynthesis of sterols . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the concentrations of key metabolites involved in energy production and cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations can modulate the activity of enzymes and other biomolecules, thereby influencing cellular processes and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(pyridin-2-yl)butanamide typically involves the reaction of 2-phenylbutanoic acid with pyridin-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an appropriate solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-(pyridin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl nitrogen.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-phenyl-N-(pyridin-2-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-phenyl-N-(pyridin-4-yl)butanamide
- N-phenyl-2-(pyridin-2-yl)acetamide
- N-(2-pyridinyl)benzamide
Comparison: 2-phenyl-N-(pyridin-2-yl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-phenyl-N-pyridin-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-2-13(12-8-4-3-5-9-12)15(18)17-14-10-6-7-11-16-14/h3-11,13H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXZVSPEGBUMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195986 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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